2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C15H15N5S and its molecular weight is 297.38. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
A study by Li et al. (2020) explored the antitumor effects of pyrimidine derivatives, including compounds closely related to 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole. These compounds were found to have moderate to strong antitumor activities against various cancer cells, demonstrating their potential as antitumor agents (Li et al., 2020).
Anti-Inflammatory and Anticancer Activity
Ghule et al. (2013) reported the synthesis of benzothiazole, pyrimidine, and piperazine derivatives, evaluating their anticancer and anti-inflammatory activities. This study highlights the therapeutic potential of these compounds in treating cancer and inflammation (Ghule et al., 2013).
Antimicrobial Properties
Yurttaş et al. (2016) synthesized derivatives of this compound and evaluated their antimicrobial activities. These compounds exhibited high antimicrobial activity, suggesting their use as antimicrobial agents (Yurttaş et al., 2016).
Hypoglycemic Agents
Song et al. (2011) developed N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators. A compound related to this compound was identified as a dual-acting hypoglycemic agent, highlighting its potential in treating diabetes (Song et al., 2011).
Anti-Mycobacterial Chemotypes
Pancholia et al. (2016) discovered that the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to our compound of interest, shows significant anti-tubercular activity. This suggests its potential use in developing treatments for tuberculosis (Pancholia et al., 2016).
Insecticidal Agents
Soliman et al. (2020) synthesized and tested sulfonamide thiazole derivatives, including compounds related to this compound, as potential insecticidal agents against the cotton leafworm. This research opens avenues for using such compounds in agriculture (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The increase in acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions . This makes this compound a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .
Cellular Effects
Similar compounds have been shown to have significant effects on cellular processes . For example, some benzothiazole derivatives have been found to inhibit the growth of certain types of cancer cells .
Molecular Mechanism
It is likely that this compound interacts with various biomolecules, potentially leading to changes in gene expression or enzyme activity .
Properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5S/c1-2-5-13-12(4-1)18-15(21-13)20-10-8-19(9-11-20)14-16-6-3-7-17-14/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGZUAXVCDANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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